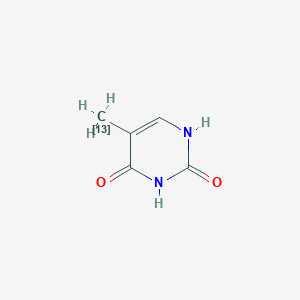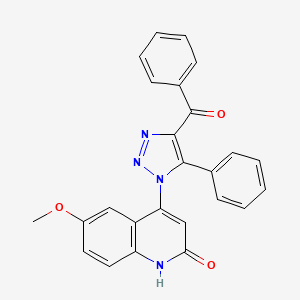
Egfr/brafv600E-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/brafv600E-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation. It is known for its potential in treating various cancers by inhibiting these specific targets. The compound has shown promising results in preclinical and clinical studies, making it a significant focus in cancer research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/brafv600E-IN-3 involves the design and creation of purine/pteridine-based derivatives. These derivatives are synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to meet regulatory standards for pharmaceutical compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Egfr/brafv600E-IN-3 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its biological activity and selectivity towards EGFR and BRAF V600E targets .
Wissenschaftliche Forschungsanwendungen
Egfr/brafv600E-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between inhibitors and their targets.
Biology: Investigated for its effects on cellular signaling pathways and its potential to inhibit cancer cell proliferation.
Medicine: Explored as a therapeutic agent for treating cancers with EGFR and BRAF V600E mutations, such as non-small cell lung cancer and colorectal cancer
Industry: Potentially used in the development of targeted cancer therapies and personalized medicine approaches
Wirkmechanismus
Egfr/brafv600E-IN-3 exerts its effects by inhibiting the activity of EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Erlotinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Encorafenib: Another BRAF inhibitor used in combination with other drugs for cancer treatment
Uniqueness
Egfr/brafv600E-IN-3 is unique in its dual inhibition of both EGFR and BRAF V600E, making it a versatile compound for targeting multiple pathways involved in cancer progression. This dual inhibition can potentially overcome resistance mechanisms that arise with single-agent therapies .
Eigenschaften
Molekularformel |
C25H18N4O3 |
|---|---|
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N4O3/c1-32-18-12-13-20-19(14-18)21(15-22(30)26-20)29-24(16-8-4-2-5-9-16)23(27-28-29)25(31)17-10-6-3-7-11-17/h2-15H,1H3,(H,26,30) |
InChI-Schlüssel |
JHIMTNXOXWZEIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


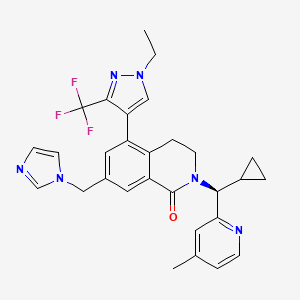
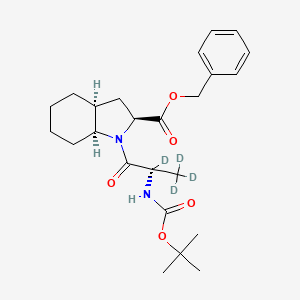

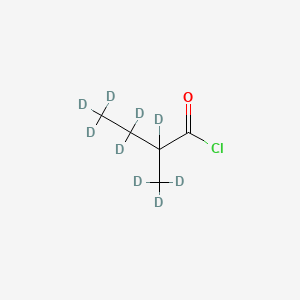
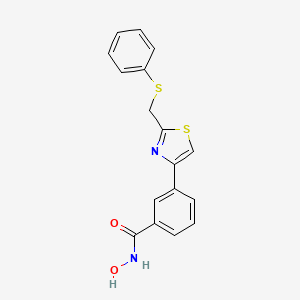
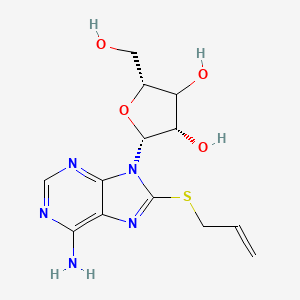
![1-[(2R,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12396896.png)
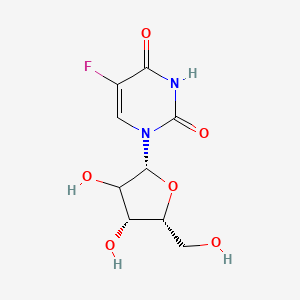
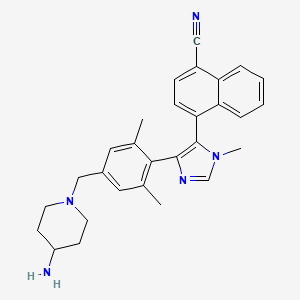
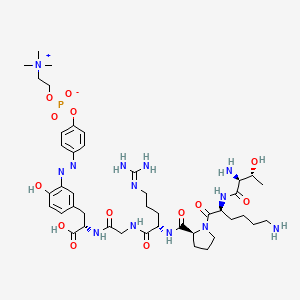
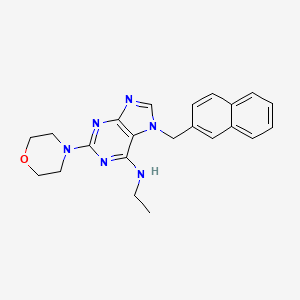
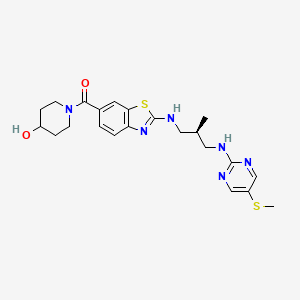
![(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(1R,2R)-1-[(2R,3S,4S)-3,4-dimethyloxolan-2-yl]-1,2-dihydroxypropan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12396948.png)
